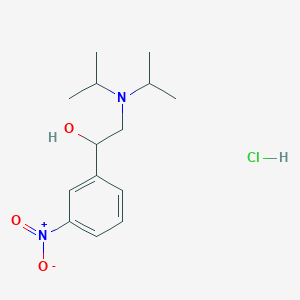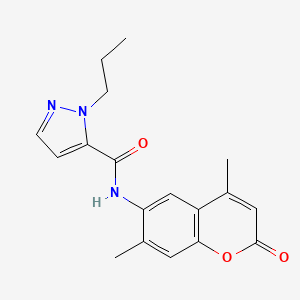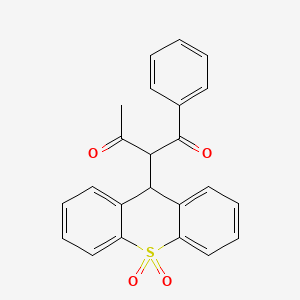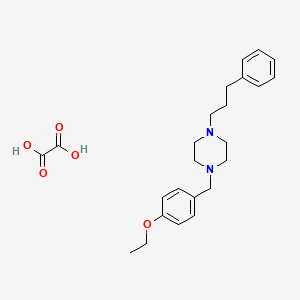
2-(diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride
Overview
Description
2-(Diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIPEA-NP or DINE and is widely used in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 2-(diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride is not well-understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(Diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of various diseases and conditions, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
Future Directions
There are several potential future directions for the study of 2-(diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride. One area of research could focus on further exploring the mechanism of action of this compound. This could help researchers better understand how it works and identify new potential applications. Another area of research could focus on developing new derivatives of this compound with improved biological activities. Additionally, research could focus on exploring the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
2-(Diisopropylamino)-1-(3-nitrophenyl)ethanol hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[di(propan-2-yl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15(11(3)4)9-14(17)12-6-5-7-13(8-12)16(18)19;/h5-8,10-11,14,17H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQRSXQMRYONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(C1=CC(=CC=C1)[N+](=O)[O-])O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diisopropylamino-1-(3-nitro-phenyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)

![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)

![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)



![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)

